![molecular formula C10H11NO3 B2947114 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid CAS No. 794515-63-2](/img/structure/B2947114.png)
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
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Overview
Description
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a cyclopropylmethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions. For example, cyclopropylmethanol can react with a suitable leaving group on the pyridine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropylmethoxy group.
4-Methylpyridine-2-carboxylic acid: Features a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group. This unique structure contributes to its diverse reactivity and biological properties.
Attribute | Details |
---|---|
Molecular Formula | C₁₁H₁₃NO₃ |
Molecular Weight | 207.23 g/mol |
Functional Groups | Carboxylic acid, ether |
Structural Characteristics | Pyridine ring with cyclopropylmethoxy substitution |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Its ability to inhibit the growth of various pathogenic microorganisms makes it a promising candidate for antibiotic development. The compound's mechanism involves the disruption of microbial cell wall synthesis, leading to cell lysis and death .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The half-maximal inhibitory concentration (IC50) values for these effects range from 10 to 25 µM, indicating significant potency .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors involved in inflammatory pathways, modulating their activity and leading to reduced inflammation and microbial growth .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
In Vivo Anti-inflammatory Evaluation
In vivo experiments using animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, with a reduction percentage of approximately 70% compared to the control group. These findings support its therapeutic potential in treating inflammatory conditions .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)9-5-8(3-4-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXTAYNYIPKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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